molecular formula C19H19N3O2 B5401143 3-methyl-N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide

3-methyl-N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide

Cat. No. B5401143
M. Wt: 321.4 g/mol
InChI Key: CXNPLWFKWGPBTI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from basic aromatic or aliphatic components. For example, the design and synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have been explored for their anticancer activities (Ravinaik et al., 2021). Such methodologies could potentially be adapted for the synthesis of the target compound by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The crystal structure of similar compounds, like 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, has been determined using X-ray diffraction, revealing insights into the molecular configuration and intermolecular interactions that stabilize the crystal structure (Sharma et al., 2016). Such studies are crucial for understanding the 3D conformation of the target compound.

Chemical Reactions and Properties

Chemical properties of related compounds are influenced by their functional groups, leading to a variety of chemical reactions. For instance, the synthesis of substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene sulfonamides showcases the reactions involving oxadiazole derivatives (Gangapuram & Redda, 2009). These reactions can offer insights into the reactivity of the target compound.

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many benzamide derivatives are known to have biological activity, including anti-inflammatory, analgesic, and antimicrobial effects . 1,2,4-Oxadiazoles also exhibit a wide range of biological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing the compound to prevent exposure and potential harm .

Future Directions

Future research could involve studying the biological activity of this compound and developing methods for its synthesis. Given the known activities of benzamides and 1,2,4-oxadiazoles, this compound could potentially have interesting biological properties worth exploring .

properties

IUPAC Name

3-methyl-N-[1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-12-7-6-9-15(11-12)18(23)20-14(3)19-21-17(22-24-19)16-10-5-4-8-13(16)2/h4-11,14H,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNPLWFKWGPBTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(C)C2=NC(=NO2)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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